Benzene, 1,3-dimethoxy-4-propyl
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Overview
Description
Benzene, 1,3-dimethoxy-4-propyl: is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.2435 g/mol . It is a derivative of benzene, where two methoxy groups are attached to the 1 and 3 positions, and a propyl group is attached to the 4 position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize benzene derivatives is through Friedel-Crafts alkylation. For Benzene, 1,3-dimethoxy-4-propyl, the starting material could be 1,3-dimethoxybenzene, which undergoes alkylation with propyl chloride in the presence of AlCl3.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with electrophiles.
Industrial Production Methods: Industrial production methods for benzene derivatives often involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1,3-dimethoxy-4-propyl is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: It is used in the production of polymers and other advanced materials.
Mechanism of Action
Mechanism:
Comparison with Similar Compounds
Benzene, 1,4-dimethoxy-: Similar structure but with methoxy groups at the 1 and 4 positions.
Benzene, 1,2-dimethoxy-: Methoxy groups at the 1 and 2 positions.
Uniqueness:
Properties
CAS No. |
36680-47-4 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,4-dimethoxy-1-propylbenzene |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
NYXSVTHOEZXHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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